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Compound of Interest

Compound Name: Tris(dimethylamino)arsine

Cat. No.: B1606909

Technical Support Center:
Tris(dimethylamino)arsine (TDMAAS)

Welcome to the technical support center for researchers and scientists utilizing
Tris(dimethylamino)arsine (TDMAAS) in MOCVD film growth. This resource provides
troubleshooting guides and frequently asked questions (FAQs) to help you minimize carbon
contamination and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is Tris(dimethylamino)arsine (TDMAAS) used as an arsenic precursor?

Tris(dimethylamino)arsine (TDMAAS) is often chosen as a less hazardous alternative to
highly toxic arsine gas (AsHs). One of the key advantages of TDMAASs is its potential to reduce
carbon incorporation in the grown films compared to other metalorganic arsenic precursors.
This is because the arsenic-nitrogen (As-N) bond in TDMAAs is weaker than an arsenic-carbon
(As-C) bond, which provides a decomposition pathway that is less likely to leave carbon-
containing species on the growth surface.

Q2: What are the primary sources of carbon contamination when using TDMAAS?

The main source of carbon contamination from TDMAAs is the incomplete removal of the
dimethylamino (-N(CHs)z2) ligands during the MOCVD growth process. The pyrolysis of these
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organic ligands can leave behind carbon-based radicals on the substrate surface, which can
then be incorporated into the growing film.

Q3: How does growth temperature affect carbon incorporation from TDMAAS?

The relationship between growth temperature and carbon incorporation is complex. Generally,
increasing the growth temperature provides more thermal energy for the complete
decomposition of the precursor and the desorption of carbon-containing byproducts, which can
lead to lower carbon levels. However, at very high temperatures, the formation of defects like
arsenic antisites can increase, which in turn can influence impurity incorporation. For some
material systems, an optimal temperature window exists for minimizing carbon contamination.
For example, in the growth of GaAs solar cells at high rates, increasing the growth temperature
has been shown to reduce defect density.[1]

Q4: What is the effect of the V/III ratio on carbon contamination?

The V/III ratio, which is the molar ratio of the group V precursor (TDMAAS) to the group llI
precursor (e.g., Trimethylgallium - TMGa), is a critical parameter. A higher V/I1I ratio generally
leads to a lower carbon concentration in the film. This is because a higher concentration of
arsenic species on the growth surface can more effectively compete with carbon species for
incorporation into the lattice sites. For instance, in the growth of undoped GaAs, a higher V/1I
ratio can change the conductivity from p-type (often associated with carbon acceptors) to n-

type.[2]
Q5: Can the choice of carrier gas influence carbon levels?

Yes, the carrier gas can play a significant role. Using hydrogen (Hz) as a carrier gas instead of
nitrogen (N2) can help reduce carbon contamination.[3] Hydrogen is more reactive and can
participate in surface reactions that lead to the formation of more volatile hydrocarbon species
(e.g., methane), which are then more easily removed from the reactor.[4] This has been
observed to mitigate the carbon footprint in MOCVD of other materials.[5]

Troubleshooting Guide

Problem: High p-type background concentration in undoped films.
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This is a common indication of significant carbon incorporation, as carbon often acts as an
acceptor in IlI-V semiconductors.

Potential Cause Recommended Action

Increase the molar flow rate of TDMAAS relative

) to the group Il precursor. A higher V/1lI ratio

Low V/III Ratio . S
enhances the competition of arsenic with carbon

for lattice sites.[2]

Gradually increase the growth temperature in
increments of 10-20°C. This can promote more
_ efficient cracking of the precursor and
Sub-optimal Growth Temperature ]
desorption of carbon byproducts. Note that
excessively high temperatures can introduce

other defects.[1]

If using N2, consider switching to Hz as the
carrier gas to facilitate the removal of carbon-

Nitrogen Carrier Gas o )
containing species from the growth surface.[3]

[4]

Problem: Poor surface morphology and high defect density.

These issues can be linked to carbon contamination, as high levels of impurities can disrupt the
crystal growth process.
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Potential Cause Recommended Action

Review and optimize the key growth

parameters. Refer to the quantitative data tables
Incorrect Growth Parameters ) o ]

below for typical ranges for similar material

systems.

Ensure the purity of the TDMAAs and other
Precursor Purity precursors. Contaminants in the source
materials can act as nucleation sites for defects.

Perform a bake-out of the MOCVD reactor to
Reactor Contamination remove any residual contaminants from

previous growth runs.

Quantitative Data

The following tables summarize some of the reported growth conditions and their effects on film
properties. Note that optimal conditions can be reactor-specific.

Table 1: Growth Conditions for GaAs using TMGa and TDMAAs

Parameter Value

Growth Temperature 650 °C

Reactor Pressure 76 Torr

TMGa Flow Rate 5.6 x 105 mol/min
TDMAAS Flow Rate Varied

V/III Ratio 25-20

Total Hz Flow 6.0 sIm

(Data synthesized from a study on GaAs growth using TMGa and TDMAAS)[6]

Table 2: Effect of V/III Ratio on k-Gaz0s3 Film Properties
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V/IIl Ratio Film Phase Carbon Content
500 Amorphous

1000 Mixed - and k-Gaz0s

2000 Pure k-Ga203 Reduced

> 2000 Recurrence of 3-phase

(Adapted from a study on the effect of the VI/III ratio on the growth of k-Gaz0s films)[7]
Experimental Protocols
Protocol 1: General MOCVD Growth of a IlI-V Film using TDMAAs
o Substrate Preparation:
o Load a suitable substrate (e.g., GaAs, InP) into the MOCVD reactor.

o Heat the substrate to a high temperature (e.g., >700°C) under a group V overpressure
(using TDMAAS) to desorb any native oxide layer.

o Lower the temperature to the desired growth temperature.

e Precursor Delivery:
o Set the temperature of the TDMAASs bubbler to achieve the desired vapor pressure.
o Use a carrier gas (preferably Hz) to transport the TDMAAs vapor to the reactor.

o Simultaneously introduce the group Il precursor (e.g., TMGa, TMIn) into the reactor at the
specified flow rate to achieve the target V/llI ratio.

e Film Growth:

o Maintain a constant growth temperature, reactor pressure, and precursor flow rates for the
duration of the growth to ensure uniform film thickness and composition.
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e Cool-down:
o After the desired film thickness is achieved, stop the flow of the group Il precursor.

o Keep the TDMAAs flowing to provide a group V overpressure while the substrate cools
down to prevent surface degradation.

o Once the substrate is sufficiently cool, stop the TDMAAs flow and vent the reactor.

Visualizations

Below are diagrams illustrating key concepts and workflows related to reducing carbon
contamination.
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Caption: Troubleshooting workflow for addressing high carbon contamination.
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Proposed Carbon Reduction Mechanism with Hz Carrier Gas
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Caption: Role of Hz carrier gas in reducing carbon incorporation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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